molecular formula C20H17F3N2O2 B2448427 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide CAS No. 898454-44-9

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2448427
CAS No.: 898454-44-9
M. Wt: 374.363
InChI Key: JHACDXBQQMYOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide is a potent and selective chemical probe for the BET bromodomain family of epigenetic readers, with a particular affinity for the second bromodomain (BD2). This compound is structurally characterized by a lactam-fused tricyclic scaffold that mimics the native acetylated lysine residue, enabling high-affinity binding to the acetyl-lysine recognition pocket. Its primary research value lies in its ability to selectively inhibit BRD4 BD2, which helps dissect the distinct biological functions of the two bromodomains (BD1 and BD2) within BET proteins . This selectivity is a key advantage over pan-BET inhibitors, as it allows researchers to probe BD2-specific functions with reduced on-target toxicities often associated with BD1 inhibition. The compound has been instrumental in advancing the understanding of the role of BRD4 BD2 in regulating inflammatory gene expression in models of macrophage activation and autoimmune disease . Its mechanism involves disrupting the recruitment of BRD4 to specific gene promoters, leading to the downregulation of key pathogenic transcripts. Consequently, this chemical tool is extensively used in preclinical research to investigate the therapeutic potential of BD2-selective inhibition in oncology, immunology, and inflammatory diseases, providing critical insights for the development of a new class of targeted epigenetic therapies.

Properties

IUPAC Name

N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2/c1-11-15-10-13(9-12-5-4-8-25(17(12)15)19(11)27)24-18(26)14-6-2-3-7-16(14)20(21,22)23/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHACDXBQQMYOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of pyrroloquinoline derivatives. This compound exhibits significant biological activity and has garnered interest for its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse scientific literature, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H14_{14}F3_3N3_3O. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to its biological potency.

Anticancer Activity

Research has indicated that compounds related to pyrroloquinoline structures exhibit anticancer properties. For instance, derivatives have shown inhibition against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that certain derivatives of pyrrolo[3,2,1-ij]quinoline can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation .

Anticoagulant Activity

A study focused on the structure–activity relationships of pyrroloquinoline derivatives found that some compounds effectively inhibited coagulation factors such as Factor Xa and Factor XIa. The most active compound showed an IC50_{50} value of 3.68 μM against Factor Xa and 2 μM against Factor XIa . This suggests potential applications in anticoagulant therapy.

Kinase Inhibition

Another area of research has highlighted the kinase inhibitory properties of similar compounds. The presence of specific functional groups in these compounds can enhance their selectivity and efficacy as kinase inhibitors. For example, a derivative with methoxy substitutions was noted for its enhanced solubility and reactivity, which may correlate with improved biological activity .

Study 1: Anticancer Mechanisms

A study evaluated the anticancer mechanisms of a series of pyrroloquinoline derivatives against human cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Study 2: Anticoagulant Efficacy

In another study assessing anticoagulant activity, nine synthesized derivatives were tested for their ability to inhibit coagulation factors. The findings revealed that several derivatives exhibited significant inhibition at concentrations as low as 30 μM .

Data Tables

Compound IC50 (µM) Biological Activity
Compound A3.68Factor Xa Inhibitor
Compound B2.00Factor XIa Inhibitor
Compound C-Anticancer (specific cell line)

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide. For instance:

  • Antibacterial Studies : Compounds with similar structures have shown effectiveness against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups has been correlated with increased antibacterial activity. Compounds exhibiting minimal inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis indicate their potential as future antituberculosis agents .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds reveals that modifications in the chemical structure can significantly influence biological activity:

Compound StructureMIC (µg/ml)Activity
Compound 6d6.25Antibacterial against Mycobacterium smegmatis
Compound 6e19Effective against Pseudomonas aeruginosa

This table illustrates how specific structural features contribute to enhanced antimicrobial effectiveness.

Anticancer Properties

Emerging research suggests that derivatives of this compound may exhibit anticancer activities. The unique structural framework allows for interactions with biological targets involved in cancer progression. For example:

  • Mechanism of Action : Some studies suggest that the compound may inhibit key enzymes involved in tumor growth or induce apoptosis in cancer cells. Specific derivatives have shown promise in preclinical models, warranting further investigation into their mechanisms and efficacy.

Neurological Applications

Given the structural similarity to known neuroprotective agents, there is potential for these compounds to be explored for neurological applications:

  • Neuroprotective Effects : Compounds with similar scaffolds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which could lead to therapeutic options for neurodegenerative diseases.

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of compounds related to this compound:

  • Synthesis and Characterization : Research has focused on synthesizing various derivatives and characterizing their physical and chemical properties through spectral methods and X-ray crystallography.
  • Biological Screening : Comprehensive screening against a panel of pathogens has been conducted to identify promising candidates for further development as antimicrobial agents.
  • Toxicological Studies : Preliminary toxicity assessments indicate that some derivatives possess favorable safety profiles alongside their biological activity.

Preparation Methods

Synthetic Strategies and Retrosynthetic Analysis

Core Structural Considerations

The target compound features a pyrrolo[3,2,1-ij]quinolin-8-yl scaffold fused to a 2-(trifluoromethyl)benzamide group. Retrosynthetic disconnection reveals two primary fragments:

  • Pyrroloquinoline intermediate : Synthesized via intramolecular cyclization of a substituted tetrahydroquinoline precursor.
  • 2-(Trifluoromethyl)benzoyl chloride : Generated from 2-(trifluoromethyl)benzoic acid through chlorination with thionyl chloride or phosphorus pentachloride.

The amidation step between these fragments is critical, requiring precise stoichiometry and inert atmospheric conditions to prevent hydrolysis or side reactions.

Stepwise Preparation Methods

Amidation of Acid Chlorides

The most widely reported method involves reacting 1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-amine with 2-(trifluoromethyl)benzoyl chloride.

Reaction Conditions
  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen.
  • Base : Triethylamine (2.5 equiv) to neutralize HCl byproducts.
  • Temperature : 0–5°C during acyl chloride addition, followed by gradual warming to room temperature.

Yield : 72–85% after recrystallization from ethanol/water.

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. The trifluoromethyl group’s electron-withdrawing nature enhances the reactivity of the benzoyl chloride, accelerating the amidation.

Multi-Step Synthesis from Aniline Derivatives

Alternative routes construct the pyrroloquinoline core de novo:

Cyclization of N-Substituted Tetrahydroquinolines
  • Friedel-Crafts Acylation :

    • React 4-chloroaniline with ethyl acetoacetate to form a β-ketoamide intermediate.
    • Cyclize using polyphosphoric acid (PPA) at 120°C for 6 hours.
  • Methylation :

    • Treat the cyclized product with methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C.

Key Data :

Step Reagents Temperature Yield
Friedel-Crafts PPA 120°C 68%
Methylation CH₃I, K₂CO₃ 60°C 89%

Catalytic Amination Approaches

Recent advancements employ palladium catalysts for C–N bond formation:

Buchwald-Hartwig Coupling
  • Catalyst : Pd₂(dba)₃/Xantphos (5 mol%)
  • Base : Cs₂CO₃ (2.0 equiv)
  • Solvent : Toluene at 110°C for 24 hours.

Advantage : Avoids handling reactive acyl chlorides, improving safety.
Limitation : Lower yield (57%) due to competing side reactions.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance solubility of intermediates but may promote decomposition at elevated temperatures. Non-polar solvents (toluene) favor catalytic amination but require longer reaction times.

Temperature Control

Exothermic reactions during acyl chloride addition necessitate cryogenic conditions (−10°C) to suppress dimerization byproducts.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (HPLC).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.8 Hz, 1H, ArH), 7.65 (t, J = 7.6 Hz, 1H, ArH), 4.12 (s, 3H, N–CH₃).
  • MS (ESI+) : m/z 394.1 [M+H]⁺.

Challenges and Innovations

Scalability Issues

Industrial-scale production faces challenges in:

  • Waste Management : HCl gas neutralization requires scrubbers.
  • Cost : Pd catalysts in amination routes are prohibitively expensive for bulk synthesis.

Q & A

Basic Questions

Q. What are the common synthetic routes for N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and amide coupling. For example:

  • Cyclization : Pyrroloquinoline scaffolds are synthesized via acid-catalyzed cyclization of intermediates containing trifluoromethyl groups (e.g., using acetic acid under reflux) .
  • Amide Coupling : The benzamide moiety is introduced via coupling reactions, often employing reagents like K₂CO₃ in DMF with RCH₂Cl derivatives (e.g., 2-(trifluoromethyl)benzoyl chloride) under room-temperature stirring .
  • Key Conditions : Yields range from 77% to 85% when using optimized stoichiometry and solvent systems (e.g., ethyl acetate/light petroleum ether for crystallization) .

Q. How is the compound characterized using spectroscopic and analytical methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Signals for the trifluoromethyl group (CF₃) appear as singlets near δ 120–125 ppm in ¹³C NMR. The pyrroloquinoline core shows aromatic protons at δ 7.0–8.5 ppm (¹H NMR) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and pyrrolidinone C=O (~1700 cm⁻¹) are diagnostic .
  • Mass Spectrometry : ESI-MS typically confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 518.2 for analogs) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are validated (e.g., C: 58.03%, H: 3.51%, N: 24.36%) .

Q. What crystallographic techniques are used for structural determination?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key steps:

  • Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation) are collected for single crystals .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles (e.g., C–N bond lengths ~1.35 Å) .
  • Validation : R-factors (< 0.05) and residual electron density maps ensure accuracy .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Tools like AutoDock Vina model binding to enzyme active sites (e.g., Factor Xa inhibition). The trifluoromethyl group enhances hydrophobic interactions .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory activity. Basis sets like B3LYP/6-31G(d) are used .
  • MD Simulations : Validate stability of ligand-target complexes over 100-ns trajectories .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., IC₅₀ measurements in triplicate) .
  • Orthogonal Assays : Confirm activity using unrelated methods (e.g., enzyme inhibition + cell viability assays) .
  • Structural Cross-Check : Compare crystallographic data with docking poses to resolve discrepancies in binding modes .

Q. How to optimize reaction conditions for higher yields in synthesis?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalyst Tuning : Use Pd(OAc)₂ for Suzuki couplings or DMAP for acylations .
  • Temperature Gradients : Reflux in acetic acid (110°C) enhances cyclization efficiency .

Q. What is the structure-activity relationship (SAR) of related pyrroloquinoline derivatives?

  • Methodological Answer :

  • Core Modifications : Adding electron-withdrawing groups (e.g., CF₃) increases metabolic stability but may reduce solubility .
  • Substitution Patterns : 8-Position benzamide groups enhance target affinity, while 1-methyl groups improve pharmacokinetics .
  • Bioisosteric Replacement : Replacing CF₃ with Cl or Br maintains activity but alters logP values .

Q. How to validate purity using orthogonal analytical methods?

  • Methodological Answer :

  • HPLC : Purity >98% confirmed via reverse-phase C18 columns (ACN/water gradient) .
  • TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane eluent) .
  • DSC : Melting point consistency (e.g., 178–190°C) rules out polymorphic impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.